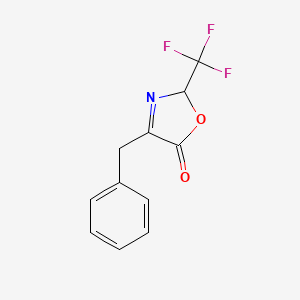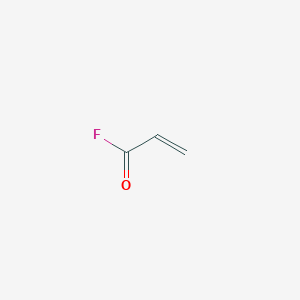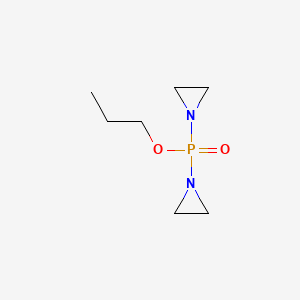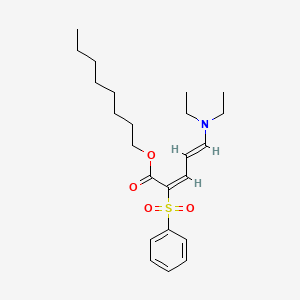![molecular formula C11H13F3N2O B14752356 N-[1-(4-Aminophenyl)propan-2-yl]-2,2,2-trifluoroacetamide CAS No. 726-19-2](/img/structure/B14752356.png)
N-[1-(4-Aminophenyl)propan-2-yl]-2,2,2-trifluoroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(4-Aminophenyl)propan-2-yl]-2,2,2-trifluoroacetamide is a chemical compound known for its unique structure and properties It contains an aminophenyl group, a propan-2-yl group, and a trifluoroacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-Aminophenyl)propan-2-yl]-2,2,2-trifluoroacetamide typically involves the reaction of 4-aminophenylpropan-2-ylamine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{4-Aminophenylpropan-2-ylamine} + \text{Trifluoroacetic anhydride} \rightarrow \text{this compound} ]
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The temperature and reaction time are carefully controlled to optimize the yield of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield of the compound. The purification of the product is typically achieved through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(4-Aminophenyl)propan-2-yl]-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The trifluoroacetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Applications De Recherche Scientifique
N-[1-(4-Aminophenyl)propan-2-yl]-2,2,2-trifluoroacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-[1-(4-Aminophenyl)propan-2-yl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminophenylboronic acid pinacol ester: This compound shares the aminophenyl group but differs in its boronic acid moiety.
1-(4-Aminophenyl)-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]methanesulfonamide: This compound contains a pyrazole ring and a sulfonamide group, making it structurally distinct from N-[1-(4-Aminophenyl)propan-2-yl]-2,2,2-trifluoroacetamide.
Uniqueness
This compound is unique due to its trifluoroacetamide group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
726-19-2 |
|---|---|
Formule moléculaire |
C11H13F3N2O |
Poids moléculaire |
246.23 g/mol |
Nom IUPAC |
N-[1-(4-aminophenyl)propan-2-yl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C11H13F3N2O/c1-7(16-10(17)11(12,13)14)6-8-2-4-9(15)5-3-8/h2-5,7H,6,15H2,1H3,(H,16,17) |
Clé InChI |
MJSRCCZKWGUQTA-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC=C(C=C1)N)NC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


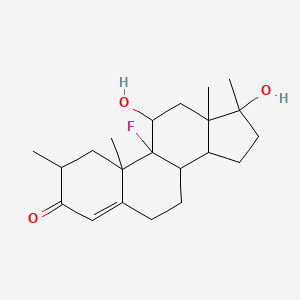
![5H-Pyrimido[4,5-b][1,4]oxazine](/img/structure/B14752290.png)
![2,6-dichloro-N-[2-(4-oxopiperidin-1-yl)ethyl]benzamide](/img/structure/B14752292.png)
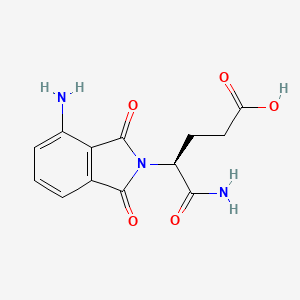
![N-[9-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide](/img/structure/B14752300.png)

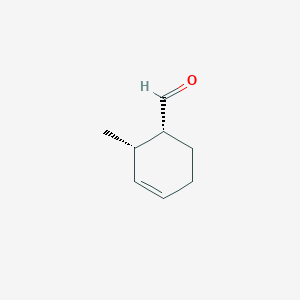
![Benzene, [[(diazomethyl)sulfonyl]methyl]-](/img/structure/B14752324.png)

![2-[(4R,6S)-6-[(E)-2-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid](/img/structure/B14752340.png)
